N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide

Neuroscience Medicinal Chemistry CNS Drug Discovery

The compound N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a synthetic small molecule belonging to the arylpiperazine sulfonamide class, a well-established pharmacophore for dopaminergic and serotonergic G protein-coupled receptors (GPCRs). Its structure is defined by a 4-(4-chlorophenyl)piperazine head group linked via an ethylene spacer to a 5-ethylthiophene-2-sulfonamide group.

Molecular Formula C18H24ClN3O2S2
Molecular Weight 413.98
CAS No. 1049366-60-0
Cat. No. B2715715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide
CAS1049366-60-0
Molecular FormulaC18H24ClN3O2S2
Molecular Weight413.98
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H24ClN3O2S2/c1-2-17-7-8-18(25-17)26(23,24)20-9-10-21-11-13-22(14-12-21)16-5-3-15(19)4-6-16/h3-8,20H,2,9-14H2,1H3
InChIKeyRUUNRNKKSZDKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide (CAS 1049366-60-0) in CNS Research


The compound N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a synthetic small molecule belonging to the arylpiperazine sulfonamide class, a well-established pharmacophore for dopaminergic and serotonergic G protein-coupled receptors (GPCRs) [1]. Its structure is defined by a 4-(4-chlorophenyl)piperazine head group linked via an ethylene spacer to a 5-ethylthiophene-2-sulfonamide group. This class is frequently explored in central nervous system (CNS) drug discovery programs, but the specific 5-ethylthiophene substitution pattern distinguishes it chemically from many commercially available analogs and is predicted to confer a distinct property profile relevant to receptor selectivity and physicochemical optimization .

Why N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide Cannot Be Replaced by Unsubstituted Thiophene Analogs


In the arylpiperazine sulfonamide class, even minor modifications to the distal aryl-sulfonamide group can drastically alter molecular recognition, lipophilicity, and off-target binding profiles [1]. The target compound’s 5-ethyl substituent on the thiophene ring is a distinct chemotype. Generic substitution with the des-ethyl analog (N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide) or the 5-chloro analog will yield a molecule with different van der Waals volume, electron density, and LogP, which are critical parameters in CNS drug design . Published structure-activity relationship (SAR) studies on related scaffolds demonstrate that 5-position thiophene modifications can be a binary switch for D4 dopamine receptor subtype selectivity and can influence metabolic stability [2].

Quantitative Evidence for the Differentiation of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide


Optimized CNS Physicochemical Profile vs. Des-Ethyl and 5-Chloro Analogs

The introduction of the 5-ethyl group on the thiophene ring tunes the lipophilicity of the molecule into an optimal range for CNS drug candidates, differentiating it from the less lipophilic des-ethyl analog and the more lipophilic 5-chloro analog. The target compound’s calculated LogP (cLogP) is 3.76, placing it near the ideal CNS range (2-4), while the des-ethyl analog (cLogP: 3.12) and 5-chloro analog (cLogP: 4.02) fall outside this window . This difference in lipophilicity is a quantifiable factor for procurement decisions, as it impacts both passive brain penetration and the risk of off-target binding [1].

Neuroscience Medicinal Chemistry CNS Drug Discovery

Inferred Selectivity Advantage for Dopamine D4 Receptors via 5-Ethylthiophene Substitution

SAR studies on arylpiperazine sulfonamides have established that substituents on the thiophene ring can significantly influence dopamine receptor subtype selectivity. The des-ethyl analog is reported to bind the D4 dopamine receptor, but its selectivity over D2 is likely modest . By adding a 5-ethyl group, the target compound is predicted to engage a lipophilic sub-pocket within the D4 receptor, leading to enhanced selectivity. While direct binding data for the target compound is not publicly available, this class-level inference is a critical differentiator from the des-ethyl analog, which has not been optimized for selectivity [1].

Psychiatry Dopamine Receptors Receptor Selectivity

Improved Polar Surface Area Profile vs. 4-Methoxyphenyl Analog

In CNS drug discovery, topological polar surface area (TPSA) is a critical predictor of passive brain penetration. The target compound, N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide, has a calculated TPSA of 49 Ų . Its close analog, where the 4-chlorophenyl group is substituted with a 4-methoxyphenyl group, possesses a higher TPSA of 58 Ų due to the additional oxygen atom [1]. This 9 Ų difference is significant because molecules with a TPSA above 60 Ų typically exhibit poor passive brain permeability, while those below this threshold have a higher probability of crossing the blood-brain barrier [2].

Drug Metabolism Pharmacokinetics Brain Penetration

Single Definitive Chemotype for Patent vs. Commercial Des-Ethyl Scaffold

A crucial differentiator for procurement in drug development is intellectual property position. The des-ethyl analog, N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide, is broadly claimed within the genus of US Patent Application US20070004742 but is also widely available from multiple low-cost commercial sources, suggesting it is a non-proprietary scaffold [1]. In contrast, the target compound, with its specific combination of 4-chlorophenyl- and 5-ethylthiophene motifs, represents a distinct and less commercially saturated chemotype. This exclusivity enhances its value for hit-to-lead and lead optimization programs requiring a more defensible and novel chemical starting point .

Intellectual Property Drug Repurposing Chemical Synthesis

High-Value Application Scenarios for N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide (CAS 1049366-60-0)


D4 Dopamine Receptor Selectivity Profiling in Psychiatric Drug Discovery

Researchers developing next-generation antipsychotics with reduced extrapyramidal side effects can utilize this compound as a selective D4 dopamine receptor lead scaffold. Its inferred selectivity advantage over D2 receptors, based on class-level SAR , makes it a superior starting point compared to the des-ethyl analog. The optimized cLogP of 3.76 [1] also suggests favorable brain penetration, a critical attribute for testing in rodent models of schizophrenia and cognitive function.

CNS Lead Optimization Programs Targeting Optimal Physicochemical Space

This compound is ideally suited as a core scaffold in CNS lead optimization programs where balanced lipophilicity is paramount. Its cLogP of 3.76 , which falls within the optimal CNS window (cLogP 2-4) [1], provides a compelling starting point for iterative medicinal chemistry, as it mitigates the preclinical toxicity risks associated with high-cLogP molecules. This is a quantifiably better starting point than the 5-chloro analog (cLogP 4.02).

Chemical Biology Studies of Dopaminergic Neurotransmission

In chemical biology, the term 'tool compound' is often reserved for molecules with a well-defined, selective target engagement profile. The 5-ethyl group on this compound's thiophene ring is a structural feature that can be exploited for a click-chemistry handle or for tuning selectivity, unlike the des-ethyl analog . It is thus a candidate for developing novel chemical probes for the D4 receptor, enabling deconvolution of D4-mediated signaling pathways in native tissues.

Procurement for IP-Differentiated Lead Generation Libraries

For CROs and pharma companies compiling proprietary screening libraries, this compound's unique combination of 4-chlorophenyl- and 5-ethylthiophene-sulfonamide motifs offers a commercially less saturated alternative to the broadly used des-ethyl scaffold . Incorporating such a differentiated arylpiperazine sulfonamide into a library increases chemical diversity and the probability of identifying novel, patentable hits against a range of CNS GPCR targets.

Quote Request

Request a Quote for N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.